2-Amino-3-bromo-6-fluoro-5-(prop-1-yn-1-yl)benzoic acid
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Overview
Description
2-Amino-3-bromo-6-fluoro-5-(prop-1-yn-1-yl)benzoic acid is an aromatic compound with a unique structure that includes amino, bromo, fluoro, and propynyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-6-fluoro-5-(prop-1-yn-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by fluorination and subsequent introduction of the propynyl group. The amino group is usually introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-6-fluoro-5-(prop-1-yn-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form different functional groups.
Reduction: The bromo and fluoro groups can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and thiols can react with the amino group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propynyl group can yield carboxylic acids or ketones, while reduction of the bromo group can produce the corresponding hydrocarbon.
Scientific Research Applications
2-Amino-3-bromo-6-fluoro-5-(prop-1-yn-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Amino-3-bromo-6-fluoro-5-(prop-1-yn-1-yl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromo-6-fluorobenzoic acid: Lacks the propynyl group, which may affect its reactivity and applications.
2-Amino-3-bromo-5-(prop-1-yn-1-yl)benzoic acid: Lacks the fluoro group, which can influence its chemical properties.
3-Bromo-6-fluoro-5-(prop-1-yn-1-yl)benzoic acid: Lacks the amino group, impacting its potential biological activity.
Uniqueness
The presence of all four functional groups (amino, bromo, fluoro, and propynyl) in 2-Amino-3-bromo-6-fluoro-5-(prop-1-yn-1-yl)benzoic acid makes it a versatile compound with unique reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C10H7BrFNO2 |
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Molecular Weight |
272.07 g/mol |
IUPAC Name |
2-amino-3-bromo-6-fluoro-5-prop-1-ynylbenzoic acid |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-3-5-4-6(11)9(13)7(8(5)12)10(14)15/h4H,13H2,1H3,(H,14,15) |
InChI Key |
PWBDQEHHVSAXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC(=C(C(=C1F)C(=O)O)N)Br |
Origin of Product |
United States |
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